2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
Description
Properties
Molecular Formula |
C19H19Cl2N5OS |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19Cl2N5OS/c1-3-25(4-2)14-7-5-12(17(27)10-14)11-22-26-18(23-24-19(26)28)15-8-6-13(20)9-16(15)21/h5-11,27H,3-4H2,1-2H3,(H,24,28)/b22-11+ |
InChI Key |
PQJHXPTTYJVUMK-SSDVNMTOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common approach involves cyclizing 2-(2,4-dichlorophenyl)acetohydrazide with carbon disulfide (CS₂) in alkaline conditions. For example:
-
2-(2,4-Dichlorophenyl)acetohydrazide is treated with CS₂ in ethanol under reflux, yielding 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol via intramolecular cyclization.
-
The mercapto group is introduced in situ, eliminating the need for post-synthetic thiolation.
Reaction Conditions :
Alternative Route via Hydrazine Carbothioamides
Hydrazine carbothioamides derived from 2,4-dichlorophenylacetic acid can undergo cyclization with hydrazine hydrate:
-
2-(2,4-Dichlorophenyl)acetyl chloride is reacted with thiosemicarbazide to form N'-(2,4-dichlorophenylacetyl)thiosemicarbazide .
-
Cyclization in acidic media (HCl/EtOH) produces the triazole-thiol.
Key Data :
Preparation of 5-(Diethylamino)-2-hydroxybenzaldehyde
Formylation of 5-(Diethylamino)phenol
The aldehyde group is introduced via the Duff reaction , utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA):
-
5-(Diethylamino)phenol is dissolved in TFA and treated with HMTA at 60°C for 3 hours.
Optimized Conditions :
Vilsmeier-Haack Alternative
Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, enabling formylation:
-
5-(Diethylamino)phenol is reacted with POCl₃/DMF at 0°C.
Comparison of Methods :
| Method | Yield | Purity | Byproducts |
|---|---|---|---|
| Duff Reaction | 70% | >95% | Minimal |
| Vilsmeier-Haack | 75% | 90% | Chlorinated side products |
Schiff Base Condensation to Form the Iminomethyl Linker
The final step involves condensing the triazole-thiol amine with 5-(diethylamino)-2-hydroxybenzaldehyde under mild acidic conditions:
-
3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-amine (0.01 mol) and 5-(diethylamino)-2-hydroxybenzaldehyde (0.01 mol) are stirred in ethanol with catalytic acetic acid (0.5 mL).
-
The reaction is monitored via TLC until completion (3–4 hours), yielding the target compound as a yellow solid.
Critical Parameters :
-
Solvent: Anhydrous ethanol
-
Catalyst: Acetic acid (5 mol%)
-
Temperature: Room temperature
Spectral Validation :
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 3H, Ar-H), 3.45 (q, 4H, NCH₂CH₃), 1.15 (t, 6H, CH₃).
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity (HPLC).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methodologies reveals trade-offs between yield, scalability, and practicality:
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization of Thiosemicarbazide | High yield (85%); single-step | Requires CS₂ (toxic) |
| Hydrazine Carbothioamide Route | Avoids CS₂ | Lower yield (68%) |
| Duff Reaction for Aldehyde | Mild conditions | Moderate yield (70%) |
| Vilsmeier-Haack Formylation | Higher yield (75%) | Hazardous POCl₃ usage |
Industrial-Scale Considerations
For bulk synthesis, the thiosemicarbazide cyclization route is preferred due to its scalability and reproducibility. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and biological/toxicological profiles:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Halogenation: The 2,4-dichlorophenyl group in the target compound may enhance binding to fungal cytochrome P450 enzymes, similar to azole antifungals like fluconazole . Diethylamino Group: This electron-donating substituent could improve solubility in physiological environments compared to non-polar analogs (e.g., Analog 1 with diiodophenol) .
Toxicity Profiles :
- The fluorophenyl derivative (Analog 2) exhibited low acute toxicity (Class IV), suggesting that electron-withdrawing groups like -F may reduce adverse effects while maintaining efficacy .
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., phenyl in Analog 1) are easier to synthesize but may lack target specificity compared to halogenated derivatives .
Biological Activity
The compound 2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol is a Schiff base characterized by a carbon-nitrogen double bond and a complex structure that includes a triazole ring. Its unique chemical properties suggest significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
This compound has the molecular formula and features several notable structural components:
- 2,4-Dichlorophenyl moiety : Enhances lipophilicity and biological activity.
- 5-Mercapto-4H-1,2,4-triazole : Known for its ability to chelate metal ions and interact with biological macromolecules.
- Diethylamino group : Increases solubility and may influence the compound's pharmacokinetics.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer potential . Studies have shown that it can inhibit the growth of specific cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating potent activity. The proposed mechanism involves the interaction with cellular proteins and enzymes that regulate cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the triazole class:
| Study | Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|---|
| Zhang et al. (2023) | 5-(pyridin-4-yl)-1,3,4-oxadiazol | HEPG2 | 1.18 ± 0.14 | Potent inhibitor compared to staurosporine |
| NCI Screening | Various derivatives | Multiple cancer types | <1.00 | Broad-spectrum activity against 58 cell lines |
| Comparative Study | Triazole derivatives | MDA-MB-435 (melanoma) | 6.82 | High sensitivity observed |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in cancer cell metabolism.
- Metal Ion Chelation : The mercapto group can bind to metal ions, potentially disrupting essential metal-dependent enzymatic functions.
- Protein Interaction : Binding affinity studies suggest that this compound can interact with various proteins, altering their function and leading to apoptosis in cancer cells.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or methanol) to enhance solubility of intermediates, as demonstrated in the synthesis of triazole precursors .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate imine formation, a critical step in Schiff base synthesis .
- Temperature Control: Conduct stepwise heating (e.g., 60–80°C for imine condensation, followed by room-temperature cyclization) to minimize side reactions .
Validate purity via TLC and HPLC, adjusting stoichiometric ratios of 2,4-dichlorophenyl isothiocyanate and diethylamino-phenol derivatives iteratively.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Elemental Analysis (CHNS): Verify empirical formula consistency (e.g., deviations >0.3% indicate impurities) .
- NMR Spectroscopy: Use - and -NMR to confirm the E-configuration of the imine bond ( coupling ~12–16 Hz) and aromatic substitution patterns .
- Mass Spectrometry (HRMS): Compare experimental vs. theoretical m/z values (e.g., [M+H]⁺) to confirm molecular weight within ±2 ppm error .
Q. How should researchers address discrepancies in elemental analysis data for this compound?
Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity:
- Recrystallization: Use mixed solvents (e.g., ethanol/water) to remove residual salts or unreacted precursors .
- Drying Protocols: Dry samples under vacuum (40–50°C, 24 hrs) to eliminate solvent or moisture interference .
- Cross-Validation: Augment elemental data with X-ray crystallography (if crystalline) or FT-IR to confirm functional groups (e.g., -SH stretch at 2550–2600 cm⁻¹) .
Advanced Research Questions
Q. What strategies can be employed to modify the core structure to enhance physicochemical properties?
Methodological Answer: Structural modifications should target key functional groups:
- Substituent Variation: Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects, as seen in fluorophenyl triazole analogs .
- Chelation Potential: Introduce pyridyl or morpholine moieties to the triazole ring to enhance metal-binding capacity, leveraging strategies from morpholine-thiazole hybrids .
- Bioisosteric Replacement: Substitute the mercapto (-SH) group with methylthio (-SCH₃) to improve stability while retaining reactivity .
Q. How can computational modeling tools enhance the study of this compound’s reactivity?
Methodological Answer: Integrate AI-driven simulations with experimental
- Reactivity Prediction: Use DFT calculations (Gaussian or COMSOL) to map electron density distributions, identifying susceptible sites for electrophilic/nucleophilic attacks .
- Transition State Analysis: Model the energy barriers of imine tautomerization or triazole ring-opening using molecular dynamics simulations .
- Solvent Effects: Apply COSMO-RS models to predict solubility parameters and optimize reaction media .
Q. What methodologies are recommended to investigate substituent effects on stability?
Methodological Answer: Systematic stability studies should include:
- Accelerated Degradation Testing: Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and variable pH (2–12) to identify degradation pathways .
- Hammett Analysis: Correlate substituent σ values with degradation rates to quantify electronic contributions to stability .
- LC-MS/MS Profiling: Monitor degradation products (e.g., hydrolyzed imine bonds or oxidized mercapto groups) under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
